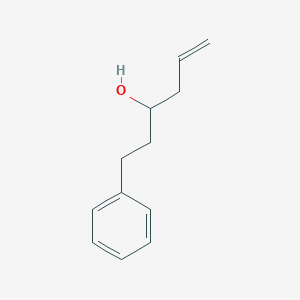











|
REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][CH:9]=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:11](Br)[CH:12]=[CH2:13].CCCCCC.CCOCC>C1COCC1.C(Br)C=C.[Zn]>[C:1]1([CH2:7][CH2:8][CH:9]([OH:10])[CH2:13][CH:12]=[CH2:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|


|
Name
|
|
|
Quantity
|
1.06 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CCC=O
|
|
Name
|
|
|
Quantity
|
3.2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
628 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
|
Name
|
|
|
Quantity
|
0.831 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
C(C=C)Br
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The contents were stirred overnight at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
After 20 hours the reaction was quenched with saturated aq. NH4Cl solution (15 mL)
|
|
Duration
|
20 h
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether (3×20 mL)
|
|
Type
|
WASH
|
|
Details
|
the combined organic phases washed with brine (15 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over MgSO4
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to give crude 1-phenyl-hex-5-en-3-ol as a yellow oil
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)CCC(CC=C)O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 69% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |